5-{[3-(ANILINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-5-OXOPENTANOIC ACID
Overview
Description
5-{[3-(ANILINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-5-OXOPENTANOIC ACID is a complex organic compound with a unique structure that includes an anilinocarbonyl group, a tert-butyl group, and a tetrahydrobenzothiophene moiety
Preparation Methods
The synthesis of 5-{[3-(ANILINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-5-OXOPENTANOIC ACID involves multiple steps. One common method includes the protection of amino groups using tert-butyloxycarbonyl (Boc) groups, followed by nucleophilic addition-elimination reactions to form the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and using specific catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection, and catalysts like palladium for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-{[3-(ANILINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-5-OXOPENTANOIC ACID has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the anilinocarbonyl group can interact with enzymes or receptors, modulating their activity. The tert-butyl group may influence the compound’s stability and solubility, affecting its overall biological activity .
Comparison with Similar Compounds
Similar compounds include those with related structures, such as:
5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid: Shares the Boc-protected amino group.
2-[(Anilinocarbonyl)amino]-5-chlorobenzoic acid: Contains an anilinocarbonyl group but differs in the aromatic ring structure.
5-{4-[(tert-Butylamino)carbonyl]anilino}-5-oxopentanoic acid: Similar in having a tert-butyl group and anilinocarbonyl group.
Properties
IUPAC Name |
5-[[6-tert-butyl-3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4S/c1-24(2,3)15-12-13-17-18(14-15)31-23(26-19(27)10-7-11-20(28)29)21(17)22(30)25-16-8-5-4-6-9-16/h4-6,8-9,15H,7,10-14H2,1-3H3,(H,25,30)(H,26,27)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGUPNDEQXQHLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3)NC(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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